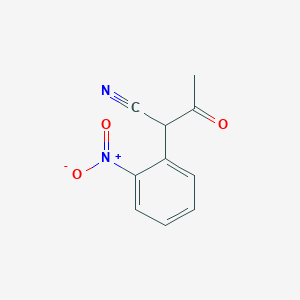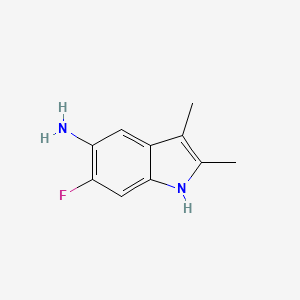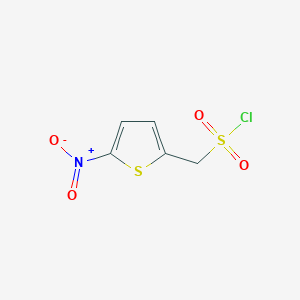![molecular formula C6H12N4O B13221587 [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol: is a compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, providing high yields of the desired triazole product. The reaction conditions generally involve the use of a copper catalyst, such as copper sulfate or copper iodide, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature .
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods are often employed. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, in continuous flow reactors has been reported to be effective for the large-scale synthesis of 1,2,3-triazoles .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its triazole ring is known to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. The compound’s ability to form stable complexes with metal ions has been utilized in the design of metal-based drugs .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its functional groups allow for easy modification and incorporation into various industrial applications .
Mecanismo De Acción
The mechanism of action of [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
3-Aminopropyltriethoxysilane (APTES): A widely used silane coupling agent with similar functional groups but different applications.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Another triazole-based compound used in click chemistry.
Uniqueness: What sets [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol apart is its combination of an amino group and a hydroxyl group on the triazole ring. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C6H12N4O |
|---|---|
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
[1-(2-aminopropyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C6H12N4O/c1-5(7)2-10-3-6(4-11)8-9-10/h3,5,11H,2,4,7H2,1H3 |
Clave InChI |
DTFFRBKQSSYMKK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(N=N1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)



![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)

![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)



![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)
